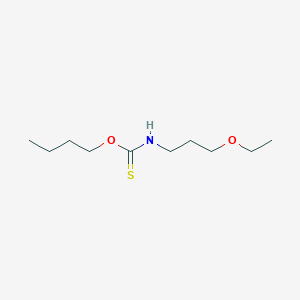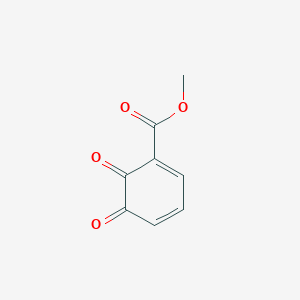
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a cyclohexadiene ring with two ketone groups at positions 5 and 6, and a carboxylate ester group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate typically involves the bromination of methyl 1,3-cyclohexadiene-1-carboxylate, followed by debromination using zinc dust . Another method includes the epoxidation of methyl trans-5,6-diacetoxy-1,3-cyclohexadiene-1-carboxylate with peracid, which selectively yields two 3,4-monoepoxides .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of shikimic acid derivatives.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, while the carboxylate ester group can undergo hydrolysis or substitution reactions. These interactions can affect enzyme activity and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
Methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which allows for distinct chemical reactivity and potential applications in various fields. Its structure enables selective reactions that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
93081-07-3 |
|---|---|
Molekularformel |
C8H6O4 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
methyl 5,6-dioxocyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
InChI-Schlüssel |
MXQZGPIJJSPDJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


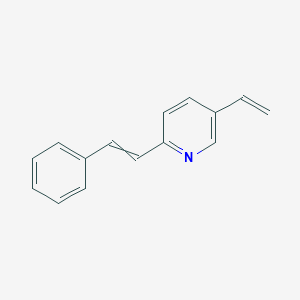
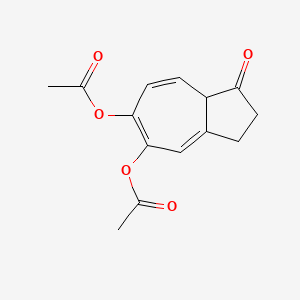
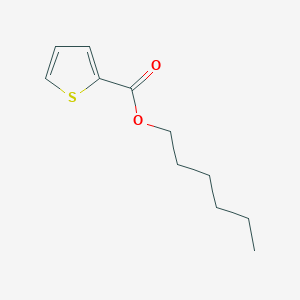
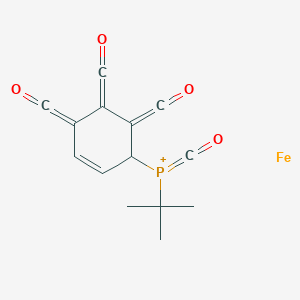
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
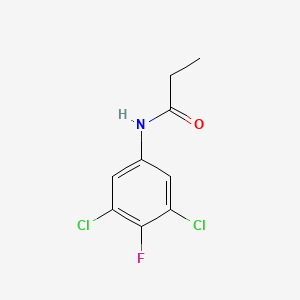
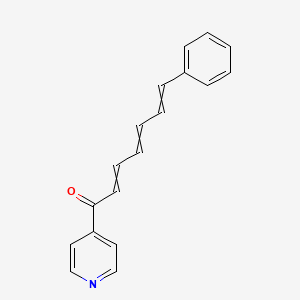
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
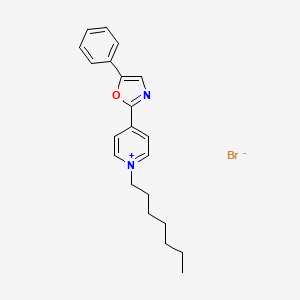
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
